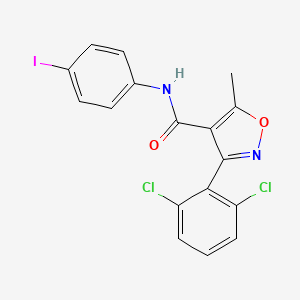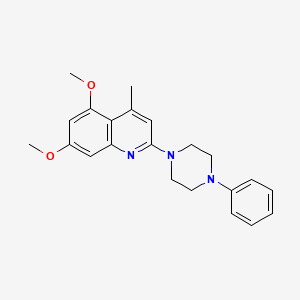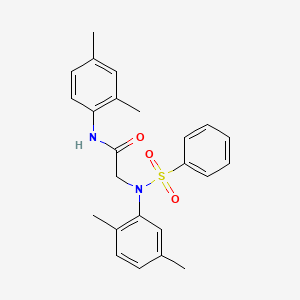
N~2~-(2,3-dichlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(2,3-dichlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIDS, is a small molecule inhibitor that has been widely used in scientific research as a tool to study various physiological and biochemical processes. DIDS is a potent inhibitor of chloride channels and has been shown to have a variety of effects on cellular processes, including ion transport, cell proliferation, and apoptosis.
Wirkmechanismus
The mechanism of action of DIDS involves the inhibition of chloride channels. DIDS binds to the extracellular domain of chloride channels and prevents the passage of chloride ions through the channel. This results in a disruption of ion transport and can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIDS are varied and depend on the specific cell type and process being studied. In general, DIDS has been shown to have effects on ion transport, cell proliferation, and apoptosis. DIDS has also been shown to have effects on the activity of various enzymes, including carbonic anhydrase and ATPases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIDS in lab experiments is its potency as an inhibitor of chloride channels. This allows for precise control over the activity of these channels and can help to elucidate their role in various physiological processes. However, one limitation of using DIDS is its potential for off-target effects. DIDS has been shown to have effects on a variety of cellular processes, and care must be taken to ensure that any observed effects are due to the inhibition of chloride channels and not other factors.
Zukünftige Richtungen
There are several potential future directions for research involving DIDS. One area of interest is the development of more specific inhibitors of chloride channels that do not have the potential for off-target effects. Another area of interest is the study of the role of chloride channels in various disease states, including cystic fibrosis and hypertension. Finally, the use of DIDS as a tool for drug discovery and development is an area of active research, with the potential for the development of new therapies for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
DIDS has been widely used in scientific research as a tool to study various physiological and biochemical processes. One of the most common applications of DIDS is in the study of chloride channels. DIDS has been shown to be a potent inhibitor of chloride channels in a variety of cell types, including epithelial cells, neurons, and cardiac myocytes.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2IN2O3S/c21-17-7-4-8-18(20(17)22)25(29(27,28)16-5-2-1-3-6-16)13-19(26)24-15-11-9-14(23)10-12-15/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHRHHCZJHUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)I)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B3738728.png)
![ethyl 4-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3738733.png)

![N-(4-chloro-2-methylphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3738753.png)
![8-(4-pyridinyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline](/img/structure/B3738757.png)



![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3738789.png)
![N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3738791.png)
![ethyl (3-{[(2,5-dimethylphenoxy)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3738794.png)
![4-{[2-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3738816.png)
![2,4-dichloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3738831.png)
![3,4-dichloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3738832.png)